molecular formula C5H15Cl2N3 B1473577 1-(Piperidin-3-yl)hydrazine dihydrochloride CAS No. 1189770-90-8

1-(Piperidin-3-yl)hydrazine dihydrochloride

Cat. No. B1473577
CAS RN: 1189770-90-8
M. Wt: 188.1 g/mol
InChI Key: LQBYMRGVPLXCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperidin-3-yl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1189770-90-8 . It has a molecular weight of 188.1 and its IUPAC name is 3-hydrazinylpiperidine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-3-yl)hydrazine dihydrochloride” is 1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Piperidin-3-yl)hydrazine dihydrochloride” include a molecular weight of 188.1 . The compound’s IUPAC name is 3-hydrazinylpiperidine dihydrochloride .

Scientific Research Applications

Chemical Synthesis

“1-(Piperidin-3-yl)hydrazine dihydrochloride” is a valuable compound in the field of chemical synthesis . It’s used as a building block in the synthesis of various complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool for chemists .

Material Science

In material science, this compound can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .

Chromatography

In chromatography, “1-(Piperidin-3-yl)hydrazine dihydrochloride” can be used as a reagent or a marker due to its specific interaction with certain types of molecules .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties make it a useful tool for calibration and method development .

Pharmaceutical Applications

Piperidine derivatives, including “1-(Piperidin-3-yl)hydrazine dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Antiviral Agents

A series of new isatin derivatives, which include “1-(Piperidin-3-yl)hydrazine dihydrochloride”, have been designed and synthesized as broad-spectrum antiviral agents . The antiviral activities of these synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

Future Directions

While specific future directions for “1-(Piperidin-3-yl)hydrazine dihydrochloride” are not mentioned in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBYMRGVPLXCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 2
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 3
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 4
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 5
1-(Piperidin-3-yl)hydrazine dihydrochloride
Reactant of Route 6
1-(Piperidin-3-yl)hydrazine dihydrochloride

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